

# Efficacy Comparison of TKIs in Newly Diagnosed CML-CP

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## Compound Focus: Bosutinib

CAS No.: 380843-75-4

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The following table summarizes key efficacy data from major clinical trials, which include patients across all Sokal risk groups. The data for high Sokal risk patients specifically is not provided in the available sources.

TKI (Trial Name)	CCyR by 12 Months	MMR by 12 Months	MMR by 96 Weeks	Key Efficacy Notes
Bosutinib (BELA) [1]	70%	41%	Not Reported	Faster time to MMR and CCyR vs. imatinib; fewer on-treatment transformations to AP/BP [1].
Imatinib (BELA) [1]	68%	27%	Not Reported	Basis for comparison in the BELA trial [1].
Asciminib (ASCEMBL)* [2]	Not Reported	Not Reported	37.6%	Superior MMR rate at 96 weeks vs. bosutinib in later-line treatment [2].
Bosutinib (ASCEMBL)* [2]	Not Reported	Not Reported	15.8%	Comparator arm in the ASCEMBL trial (patients treated with $\geq 2$ prior TKIs) [2].

Note: The ASCEMBL trial evaluated patients who had been treated with at least two prior TKIs, representing a later-line treatment setting, unlike the first-line setting of the BELA trial [2]. CCyR: Complete Cytogenetic

Response; MMR: Major Molecular Response.

## Insights on Bosutinib Dosing and Efficacy

While specific high Sokal risk data is unavailable, recent research highlights an optimized dosing strategy that improves **bosutinib**'s overall efficacy and tolerability profile.

- **Dose Optimization:** A 2024 Phase 2 trial (BOGI trial) found that starting with a lower dose of **200 mg with subsequent escalation** significantly reduced discontinuation rates due to drug-related toxicities (11.4% vs. 28.2% in the control group) while maintaining a higher median dose intensity [3]. This approach also resulted in lower incidences of diarrhea and grade 3/4 liver enzyme elevations [3] [4].
- **Pharmacokinetic Correlation:** The same study indicated that patients who achieved an MMR tended to have higher trough concentrations of **bosutinib**, suggesting that maintaining effective drug levels is crucial for treatment success [3].

## Experimental Methodologies in Cited Studies

To evaluate the efficacy data, it is helpful to understand the design of the key clinical trials referenced.

**1. Phase III Randomized Controlled Trial (BELA Trial) [1] - Objective:** To compare the efficacy and safety of **bosutinib** versus imatinib in adults with newly diagnosed Ph+ CML-CP. - **Patient Population:** 502 patients were randomized 1:1 to receive either **bosutinib** 500 mg/day or imatinib 400 mg/day. - **Key Endpoints:** - **Primary:** Rate of CCyR at 12 months. - **Secondary:** Rate of MMR at 12 months, time to responses, and transformation to accelerated/blast phase (AP/BP). - **Assessment Methods:** - **Cytogenetic Response:** Evaluated by bone marrow cytogenetics (analyzing at least 20 metaphases) or fluorescence in situ hybridization (FISH). - **Molecular Response:** Measured via quantitative RT-PCR of *BCR::ABL1* mRNA in peripheral blood at a central laboratory, with responses standardized to the International Scale (IS).

**2. Phase II Single-Arm Trial (BOGI Trial) [3] - Objective:** To investigate whether a lower initial dose of **bosutinib** reduces discontinuation rates due to toxicities. - **Patient Population:** 35 patients with CML-CP resistant or intolerant to prior therapy. - **Intervention:** **Bosutinib** was initiated at 200 mg/day and escalated by 100 mg every two weeks to a target of 500 mg/day, contingent on the absence of grade  $\geq 3$  adverse events. - **Pharmacokinetic Analysis:** Trough plasma concentrations of **bosutinib** were measured at predefined

intervals using liquid chromatography/tandem mass spectrometry (LC/MS/MS) and correlated with molecular response.

## Bosutinib's Mechanism of Action and Study Design

The diagram below illustrates **bosutinib**'s primary mechanism and the design of the BOGI trial that investigated its optimized dosing.

## Interpretation and Future Directions

The available data allows for strategic interpretation, though it has limitations for your specific query.

- **Addressing the Data Gap:** The lack of subgroup analysis for high Sokal risk patients in the search results is a significant limitation. For a comprehensive understanding, you may need to consult additional sources, such as **pooled analyses** of clinical trials or **registry data**, which sometimes provide more granular, risk-stratified results.
- **Strategic Use of Available Evidence:** In the absence of direct evidence, the strong overall efficacy of **bosutinib**, coupled with the improved tolerability of a dose-escalation strategy, provides a rational basis for its use. The BOGI trial protocol is particularly relevant for managing patients who may be more vulnerable to side effects [3].
- **Consideration of Later Lines of Therapy:** For high-risk patients who have failed previous TKI treatments, asciminib has emerged as a highly effective option with a superior efficacy and tolerability profile compared to **bosutinib**, as demonstrated in the ASCSEMBL trial [2].

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## References

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To cite this document: Smolecule. [Efficacy Comparison of TKIs in Newly Diagnosed CML-CP].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547872#bosutinib-efficacy-high-sokal-risk-cml-patients>]

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